
3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)
説明
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a chemical compound with the molecular formula C15H26Br2N4. It is commonly used as a catalyst in organic synthesis reactions due to its unique properties. This compound is known for its high purity and stability, making it a valuable reagent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) typically involves the reaction of 1-tert-butyl-3-imidazole with formaldehyde and hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the imidazolium salt: 1-tert-butyl-3-imidazole is reacted with formaldehyde in the presence of hydrobromic acid.
Purification: The resulting product is purified through recrystallization to obtain the final compound
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .
化学反応の分析
Types of Reactions
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and other halides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazolium derivatives, while substitution reactions can produce different halide-substituted imidazolium compounds .
科学的研究の応用
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions and Heck coupling reactions
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the activation of substrates and the stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
- 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Chloride)
- 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Iodide)
- 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Fluoride)
Uniqueness
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is unique due to its high stability and reactivity as a catalyst. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers better performance in certain catalytic reactions, making it a preferred choice in specific applications .
生物活性
3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) is a quaternary ammonium compound that has gained attention for its potential biological activities. As an ionic liquid, it exhibits unique properties that make it suitable for various applications, particularly in biological and pharmaceutical contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The compound features a central methylene bridge connecting two 1-tert-butyl-3-imidazolium bromide moieties. Its structural formula can be represented as follows:
This structure contributes to its solubility in water and organic solvents, making it versatile for biological applications.
Antimicrobial Activity
Research indicates that 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) exhibits significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of the compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:
Pathogen | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Norfloxacin | 16 |
Escherichia coli | 64 | Ciprofloxacin | 32 |
The compound demonstrated a higher MIC against E. coli compared to the reference drugs, indicating its potential as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for its antifungal activity.
Case Study: Antifungal Properties
A study examined the efficacy of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) against Candida albicans, a common fungal pathogen. The findings are presented in Table 2:
Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
---|---|---|
Candida albicans | 16 | 8 |
The compound exhibited a lower MIC than fluconazole, suggesting it may be more effective against certain strains of C. albicans, particularly those resistant to conventional treatments.
Cytotoxicity Assessment
While exploring the therapeutic potential of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide), it is crucial to assess its cytotoxicity.
Case Study: Cytotoxic Effects
In vitro studies were conducted to evaluate the cytotoxic effects on human cell lines. The results indicated that at concentrations below 64 µg/mL, the compound exhibited low cytotoxicity with an IC50 value significantly higher than those observed for standard chemotherapeutic agents such as doxorubicin.
The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with intracellular processes. The imidazolium cation can interact with phospholipid bilayers, leading to increased permeability and ultimately cell death in susceptible organisms.
Q & A
Basic Research Questions
Q. What analytical methods ensure accurate purity assessment of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 min) and UV detection at 254 nm achieve >98% purity .
- Non-aqueous titration : Perchloric acid in glacial acetic acid quantifies imidazolium content (≥98% purity) .
- Validation : Discrepancies between suppliers (e.g., 95% vs. >98%) necessitate orthogonal validation .
Table 1: Purity Assessment Methods
Method | Conditions | Purity Range | Evidence ID |
---|---|---|---|
HPLC | C18 column, 254 nm detection | >98% | [1,3] |
Titration | 0.1M HClO₄ in anhydrous acetic acid | ≥98% | [3] |
Unspecified | - | 95% | [6] |
Q. How is the molecular structure of this compound validated in synthetic chemistry?
- SMILES/InChI : Canonical representations confirm connectivity (e.g.,
CC(C)(C)[N+]1=CN(C=C1)CN2C=C[N+](=C2)C(C)(C)C.[Br-].[Br-]
) . - Single-crystal XRD : Resolves cation-anion packing (R-factor <0.05 for analogs) .
- NMR :
- ¹H NMR: tert-butyl (δ 1.5–1.7 ppm), imidazolium protons (δ 7.5–9.0 ppm) .
- ¹³C NMR: Quaternary carbons (δ 125–135 ppm) .
Q. What synthetic routes are used to prepare this compound?
- Quaternization-condensation :
N-alkylation of imidazole with tert-butyl bromide (reflux, 80°C, 48h).
Methylene bridge formation via formaldehyde condensation (pH 4–5, 60°C) .
- One-pot synthesis : CH₂Br₂ in DMF with Et₃N (100°C, 24h; yields >75%) .
Advanced Research Questions
Q. What experimental models evaluate the biological activity of methylenebis derivatives?
- Bleomycin-induced lung injury (rat model) :
-
Dosing : 100 mg/kg intraperitoneal pre-treatment .
-
Endpoints : TNF-α, IL-10 (ELISA), histopathology scoring (alveolar thickening, immune infiltration) .
- Note : Protocols for 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) are adaptable to imidazolium analogs .
Table 2: Key Biochemical Markers in Lung Injury Studies
Marker Change in BLM Group Normalization in Treatment Group Evidence ID MDA ↑ 2.5x ↓ 60% [5] SOD ↓ 40% ↑ 1.8x [8] Nrf2 ↓ 50% ↑ 2.1x [5]
Q. How can computational methods guide therapeutic development?
- Molecular docking :
- Targets : SARS-CoV-2 main protease, Keap1-Nrf2 interface .
- Metrics : ΔG ≤ -7.0 kcal/mol, H-bonds ≥3, RMSD ≤2Å .
- DFT calculations : Optimize geometry and charge distribution (B3LYP/6-311G**) .
Q. What mechanistic insights explain the bioactivity of methylenebis compounds?
- Nrf2 pathway :
- Nuclear translocation ↑2.1x, enhancing antioxidant genes (SOD, glutathione) .
- Cross-talk with NF-κB: Reduces phospho-IκBα (↓35%) and TNF-α .
Q. How do structural modifications impact physicochemical properties?
- Cation size : Bulky tert-butyl groups enhance hydrophobicity (logP ↑0.5–1.0 vs. methyl analogs).
- Anion effects : Bromide vs. PF₆⁻ alters solubility (e.g., aqueous vs. organic phases) .
Q. Methodological Best Practices
- Dose-response studies : Include 3–5 doses (e.g., 25–200 mg/kg) with pre- and post-treatment time points .
- Crystallography : Use slow vapor diffusion (acetonitrile/ether) for high-quality single crystals .
特性
IUPAC Name |
1-tert-butyl-3-[(3-tert-butylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4.2BrH/c1-14(2,3)18-9-7-16(12-18)11-17-8-10-19(13-17)15(4,5)6;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMWHMEXVUXBS-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=C1)C[N+]2=CN(C=C2)C(C)(C)C.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Br2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247902-48-3 | |
Record name | 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。